

# 2C-iP and Other Phenethylamines: A Comparative Analysis of Receptor Binding Affinities

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## Compound of Interest

Compound Name: 2C-iP

Cat. No.: B593377

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A comprehensive guide for researchers, scientists, and drug development professionals on the receptor binding profiles of substituted phenethylamines, with a focus on the 2C-X series.

This guide provides an objective comparison of the receptor binding affinities of various psychedelic phenethylamines, offering a valuable resource for researchers in pharmacology and neuroscience. While specific quantitative data for **2C-iP** (2,5-dimethoxy-4-isopropylphenethylamine) is not readily available in the public domain, this analysis leverages data from structurally similar and well-studied compounds from the 2C-X family, such as 2C-B and 2C-I, alongside other key phenethylamines like mescaline and DOI. This comparative approach allows for an informed understanding of the structure-activity relationships within this class of compounds.

## Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities ( $K_i$ , in nanomolar units) of selected phenethylamines for various serotonin and other relevant receptors. A lower  $K_i$  value indicates a higher binding affinity.

Compound	5-HT2A (Ki, nM)	5-HT2C (Ki, nM)	5-HT1A (Ki, nM)	α1A (Ki, nM)	α2A (Ki, nM)	D2 (Ki, nM)	TAAR1 (rat) (Ki, nM)
2C-B	8.6 - 120	0.63 - 13	>3000	-	-	-	-
2C-I	1.1 - 150	-	-	-	-	-	-
Mescaline	10,000	-	>10,000	>10,000	>10,000	>10,000	3,300
DOI	0.27 - 1.26	4.18	-	-	-	-	-

Note: Data is compiled from various sources and experimental conditions may vary. The range of Ki values for 2C-B reflects the variability reported in the literature.

## Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. The data presented in this guide is primarily derived from radioligand binding assays, a standard and robust method for quantifying the interaction between a compound and a specific receptor.

## Radioligand Displacement Assay for 5-HT2A Receptor

This *in vitro* assay measures the ability of a test compound (e.g., a phenethylamine) to displace a radioactively labeled ligand that is known to bind with high affinity to the 5-HT2A receptor.

### Materials:

- Receptor Source: Cell membranes prepared from cultured cells (e.g., HEK-293 or CHO cells) stably expressing the human 5-HT2A receptor.
- Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [<sup>3</sup>H]ketanserin or [<sup>125</sup>I]DOI.
- Test Compound: The phenethylamine of interest, dissolved in a suitable solvent (e.g., DMSO).

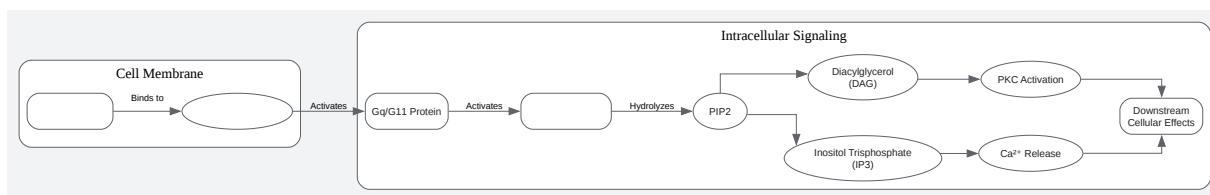
- Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to mimic the in vivo environment.
- Wash Buffer: Ice-cold assay buffer used to remove unbound radioligand.
- Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
- Instrumentation: A cell harvester to separate bound and free radioligand, and a scintillation counter to measure radioactivity.

#### Procedure:

- Incubation: A mixture containing the receptor preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated in a multi-well plate.
- Equilibrium: The incubation is allowed to proceed for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC<sub>50</sub> value is then converted to the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

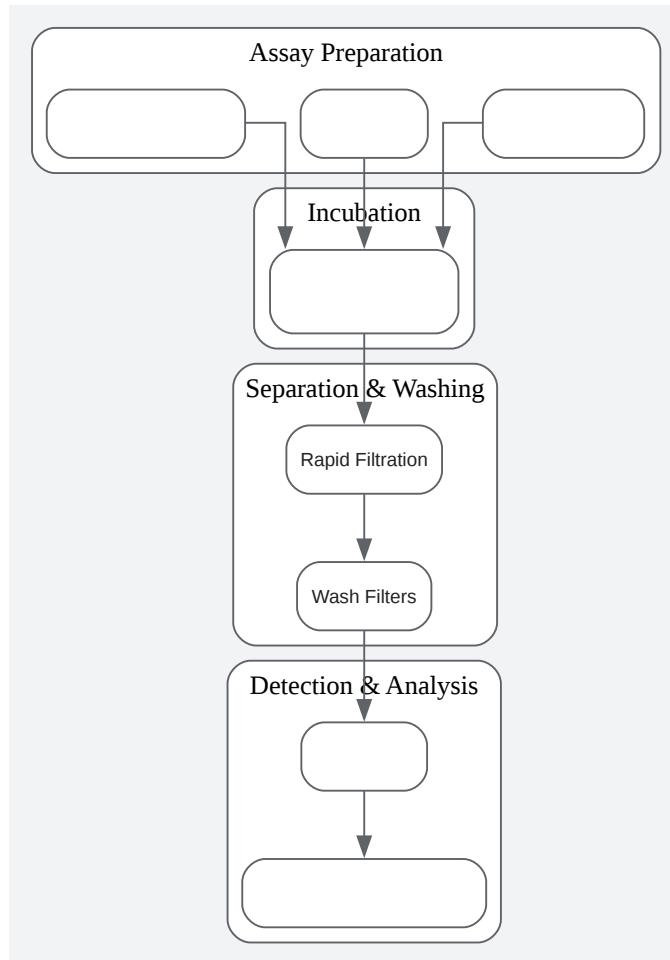
## Signaling Pathways and Experimental Workflows

The interaction of phenethylamines with their target receptors initiates a cascade of intracellular events known as signaling pathways. The diagrams below, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.



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Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.



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Figure 2: Experimental Workflow for Radioligand Binding Assay.

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